molecular formula C8H2Cl2N2 B106013 2,5-Dichloroisophthalonitrile CAS No. 109292-89-9

2,5-Dichloroisophthalonitrile

Cat. No.: B106013
CAS No.: 109292-89-9
M. Wt: 197.02 g/mol
InChI Key: CNHBUKOQNKTNEU-UHFFFAOYSA-N
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Description

2,5-Dichloroisophthalonitrile (CAS 109292-89-9) is a chlorinated aromatic compound with the molecular formula C 8 H 2 Cl 2 N 2 and a molecular weight of 197.02 . This compound is of significant interest in environmental chemistry research, particularly in studies investigating the fate and degradation of polychlorinated phenyl fungicides. Recent scientific studies have identified this compound as a defined intermediate in the stepwise photodegradation pathway of the broad-spectrum fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) . In the presence of natural phytochemicals like cyanidin, Chlorothalonil undergoes sequential reductive dechlorination, and this compound represents a key stage in this transformation before further degradation to 5-chloroisophthalonitrile . This makes it a crucial compound for understanding the environmental persistence and breakdown mechanisms of chloroaromatic contaminants in aquatic systems . Researchers value this chemical for probing reductive dechlorination processes, modeling environmental fate, and developing potential remediation strategies for pollutant mitigation . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHBUKOQNKTNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028289
Record name 2,5-Dichlorobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109292-89-9
Record name 2,5-Dichloro-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109292-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Reactivity and Reaction Mechanisms of 2,5 Dichloroisophthalonitrile

The chemical behavior of 2,5-Dichloroisophthalonitrile is characterized by the reactivity of its chlorine and nitrile groups attached to the benzene (B151609) ring. The electronic landscape of the molecule is significantly influenced by the strong electron-withdrawing nature of the two cyano groups, which in turn affects the susceptibility of the chlorine atoms to substitution and the stability of the carbon-chlorine (C-Cl) and carbon-cyanide (C-CN) bonds.

Derivatives and Functionalization of 2,5 Dichloroisophthalonitrile

Dechlorinated and Hydroxylated Analog Synthesis

Modification of the chlorine and hydrogen substituents on the aromatic ring of isophthalonitrile derivatives leads to the formation of various dechlorinated and hydroxylated analogs. These transformations are often observed during degradation studies of more highly chlorinated isophthalonitriles, such as chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile).

Formation of Monochloroisophthalonitrile and Trichloroisophthalonitrile Intermediates

The degradation of chlorothalonil can proceed through a stepwise dechlorination process, yielding various chlorinated isophthalonitrile intermediates. nih.gov Studies on the photodegradation of chlorothalonil have shown its transformation into 2,4,5-trichloroisophthalonitrile (B140750), which is subsequently dechlorinated to form 2,5-dichloroisophthalonitrile. nih.govsci-hub.se Further dechlorination leads to the formation of 5-chloroisophthalonitrile (B3039472) as a final product in some photoreductive processes. nih.govsci-hub.se

The degradation pathways of chlorothalonil have been proposed to involve hydrolysis, hydroxylation, and dechlorination. researchgate.net For instance, the photolysis of chlorothalonil can be enhanced by cyanidin (B77932), leading to the formation of this compound and 2,4,5-trichloro isophthalonitrile. sci-hub.seresearchgate.net These processes highlight the formation of various chlorinated intermediates, demonstrating the stepwise nature of dechlorination. acs.orgresearchgate.net The degradation of chlorothalonil in water can result in the formation of trichloroisophthalonitrile, dichloroisophthalonitrile, and monochloroisophthalonitrile. mdpi.com

PrecursorReaction TypeIntermediate ProductFinal ProductReference
ChlorothalonilPhotoreductive Dechlorination2,4,5-Trichloroisophthalonitrile, this compound5-Chloroisophthalonitrile nih.govsci-hub.se
ChlorothalonilDegradation2,4,5-Trichloroisophthalonitrile, 2,4-DichloroisophthalonitrileIsophthalonitrile researchgate.net

Synthesis of Hydroxylated Isophthalonitrile Derivatives (e.g., 4-hydroxy-dichloroisophthalonitrile)

Hydroxylated derivatives of chlorinated isophthalonitriles are significant transformation products found in the environment. A key example is 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) (4-OH-TPN), a major metabolite of chlorothalonil. acs.orgresearchgate.net This hydroxylated compound can undergo further microbial transformation.

Studies have demonstrated the complete microbial reductive dehalogenation of 4-OH-TPN. acs.orgresearchgate.net This process occurs via the formation of 4-hydroxy-dichloroisophthalonitrile and subsequently 4-hydroxy-monochloroisophthalonitrile, ultimately yielding 4-hydroxy-isophthalonitrile. acs.orgresearchgate.netresearchgate.net The transformation is carried out by specific microbial populations, such as Dehalogenimonas species, which utilize the chlorinated compound as a terminal electron acceptor in a process known as organohalide respiration. acs.orgresearchgate.net

Starting CompoundTransformationIntermediate(s)Final ProductReference
4-hydroxy-2,5,6-trichloroisophthalonitrileMicrobial Reductive Dehalogenation4-hydroxy-dichloroisophthalonitrile, 4-hydroxy-monochloroisophthalonitrile4-hydroxy-isophthalonitrile acs.orgresearchgate.net

Synthesis of Heterocyclic Compounds

The nitrile and chloro functional groups of this compound serve as versatile handles for the construction of various heterocyclic systems. These reactions enable the incorporation of the isophthalonitrile core into more complex molecular architectures, including those containing pyrazole (B372694), tetrazole, and isoxazole (B147169) rings.

Construction of Pyrazole-Tetrazole Hybrid Systems

The synthesis of hybrid molecules containing both pyrazole and tetrazole rings has attracted considerable interest due to their diverse biological activities. mdpi.commdpi.com While direct synthesis from this compound is not explicitly detailed, the known reactivity of its functional groups allows for a plausible synthetic route. The nitrile groups of the isophthalonitrile can be converted into tetrazole rings. A common method for this transformation is the [2+3] cycloaddition of the nitrile group with sodium azide, often catalyzed by a zinc salt. mdpi.com

Following the formation of a bis-tetrazole derivative from this compound, the chlorine atoms could be subjected to nucleophilic substitution. Reaction with a suitable hydrazine (B178648) derivative could then be employed to construct the pyrazole ring, leading to the final pyrazole-tetrazole hybrid system. The combination of these two N-heterocycles into a single structure is a strategy to develop compounds with potentially enhanced properties. mdpi.comresearchgate.net

Derivation of Isoxazole and Dihydroisoxazole (B8533529) Ring Systems

Isoxazole and its partially saturated analog, dihydroisoxazole (isoxazoline), are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. ajrconline.orguomus.edu.iq Their synthesis often relies on the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne. edu.krdmdpi.com

A potential pathway to synthesize isoxazole derivatives from this compound would involve the conversion of its nitrile groups into nitrile oxides. This can be achieved by first converting the nitriles to the corresponding amidoximes, followed by oxidation. The resulting bis(nitrile oxide) could then react with various dipolarophiles, such as alkenes or alkynes, to form bis(isoxazole) or bis(dihydroisoxazole) structures linked to the dichlorophenyl core.

Another established method for synthesizing dihydroisoxazoles involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. ajrconline.org While not a direct route from this compound, it highlights a common strategy for forming the isoxazole ring system. researchgate.net The synthesis of functionalized 4,5-dihydroisoxazoles can also be achieved through the base-promoted interaction of halogenoximes with vinyl compounds. nuph.edu.ua

Preparation of Other Nitrogen-Containing Heterocycles

The reactive sites on this compound allow for the synthesis of a variety of other nitrogen-containing heterocycles. rasayanjournal.co.in The chlorine atoms are susceptible to nucleophilic substitution reactions, which can be exploited to introduce nitrogen-based nucleophiles that subsequently participate in cyclization reactions.

For example, reaction with amines can lead to amino-substituted isophthalonitriles. These intermediates can then be used in further synthetic steps to build larger heterocyclic systems. The nitrile groups themselves are versatile precursors. They can be reduced to primary amines using reducing agents like lithium aluminum hydride. These resulting aminomethyl groups can then be incorporated into various heterocyclic frameworks through condensation or cyclization reactions. Furthermore, the nitrile groups can react with hydrazines to form derivatives that can be cyclized to afford triazoles or other related nitrogen-rich heterocycles. rasayanjournal.co.inmdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is instrumental in determining the carbon framework and the environment of protons within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules like 2,5-Dichloroisophthalonitrile. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. organicchemistrydata.orgrsc.orglibretexts.org ¹³C NMR offers direct insight into the carbon skeleton of a molecule, with each unique carbon atom typically producing a distinct signal. bhu.ac.in

In the context of this compound, the aromatic protons would exhibit characteristic chemical shifts in the ¹H NMR spectrum, influenced by the electron-withdrawing nature of the chlorine atoms and nitrile groups. The symmetry of the molecule would also be reflected in the number of distinct signals observed. Similarly, the ¹³C NMR spectrum would display signals for the aromatic carbons and the carbon atoms of the nitrile groups, with their chemical shifts providing valuable information about the electronic structure of the molecule. bhu.ac.in

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

AtomNucleusPredicted Chemical Shift (ppm)
Aromatic CH¹H7.5 - 8.0
Aromatic C-Cl¹³C130 - 140
Aromatic C-CN¹³C110 - 120
Aromatic C-H¹³C130 - 135
Nitrile C¹³C115 - 125
Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further detail by revealing correlations between different nuclei within a molecule, which is essential for unambiguously assigning signals and determining the complete molecular structure. researchgate.netresearchgate.netsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular framework. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. researchgate.net

For complex structures or in mechanistic studies where reaction products are being identified, these 2D NMR techniques are indispensable for confirming connectivity and elucidating the three-dimensional arrangement of atoms. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and deducing its elemental composition and structural features.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). thermofisher.comnih.gov This precision allows for the determination of the exact elemental composition of a molecule, as it can distinguish between ions with the same nominal mass but different chemical formulas. lcms.czuni-saarland.de For this compound, HRMS would be used to confirm its molecular formula (C₈H₂Cl₂N₂) by matching the experimentally measured mass to the calculated exact mass.

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments, known as the fragmentation pattern, serves as a molecular fingerprint and provides valuable information about the structure of the original molecule. libretexts.orgmiamioh.edu The fragmentation of this compound would likely involve the loss of chlorine atoms and nitrile groups, leading to characteristic peaks in the mass spectrum that can be used to confirm its structure. Analysis of these patterns is particularly useful in identifying unknown degradation products or metabolites. researchgate.net

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. spectroscopyonline.comvscht.cz Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule. libretexts.orgspecac.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) group, typically in the range of 2220-2260 cm⁻¹, and absorptions corresponding to the C-Cl bonds and the aromatic ring. The specific positions and intensities of these bands provide a unique spectral fingerprint for the compound.

Functional Group Identification and Coordination Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. libretexts.org These methods measure the vibrational energies of molecular bonds, which are characteristic of specific functional groups. pressbooks.pub For a molecule with 3N-6 degrees of vibrational freedom, where N is the number of atoms, a complex spectrum or "fingerprint" unique to the molecule is generated. upertis.ac.id

In this compound, key functional groups include the carbon-chlorine (C-Cl) bonds, the nitrile (C≡N) groups, and the aromatic benzene (B151609) ring. The C≡N stretching vibration typically appears as a medium to weak, sharp absorption band in the IR spectrum between 2100 and 2200 cm⁻¹. pressbooks.pub The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations are expected in the lower frequency region, typically between 700-800 cm⁻¹. msu.edu

Raman spectroscopy provides complementary information. While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in the polarizability of the molecule. dvb.bayernamericanpharmaceuticalreview.com Therefore, symmetric vibrations that are weak in the IR spectrum may produce strong signals in the Raman spectrum. americanpharmaceuticalreview.com

When this compound acts as a ligand in a coordination compound, the vibrational frequencies of its functional groups can shift. researchgate.netyoutube.com Coordination typically occurs through the nitrogen atom of the nitrile group. This interaction with a metal center can alter the electron density of the C≡N bond, often causing a shift in its stretching frequency, which provides evidence of the coordination mode. rsc.org

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Technique
Aromatic C-HStretching3000 - 3100IR, Raman
Nitrile (C≡N)Stretching2100 - 2200IR, Raman
Aromatic C=CStretching1400 - 1600IR, Raman
C-ClStretching700 - 800IR, Raman

Electronic Spectroscopy (UV-Visible)

Electronic spectroscopy, or UV-Visible (UV-Vis) spectroscopy, measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. azooptics.comuzh.ch This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. In this compound, the benzene ring and the two nitrile groups constitute a conjugated π-electron system, which acts as a chromophore. libretexts.org

The absorption of UV light promotes electrons from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π) orbital. libretexts.org The key transitions observed for this type of molecule are π → π and n → π*.

π → π transitions:* These are typically high-energy, strong absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The extended conjugation in the aromatic ring system influences the energy required for this transition.

n → π transitions:* These lower-energy transitions involve promoting a non-bonding electron (from the nitrogen atom of the nitrile group) to a π* anti-bonding orbital. These absorptions are generally weaker than π → π* transitions. libretexts.org

The extent of conjugation in a molecule significantly affects the wavelength of maximum absorption (λmax). Increased conjugation generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). The presence of chlorine substituents can also influence the electronic spectrum through their inductive and resonance effects.

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedWavelength RegionChromophore
π → ππ (bonding) → π (anti-bonding)Ultraviolet (~200-300 nm)Aromatic ring, C≡N
n → πn (non-bonding) → π (anti-bonding)Ultraviolet (~270-350 nm)C≡N

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov When a beam of X-rays strikes a crystal, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference. worktribe.com By analyzing the angles and intensities of these diffracted beams, the electron density map of the crystal can be calculated, which in turn reveals the exact position of each atom. nih.gov

An XRD analysis of a single crystal of this compound would yield fundamental structural information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Intermolecular Interactions: Information about how molecules are packed in the crystal, including potential hydrogen bonding or other non-covalent interactions.

Table 3: Crystallographic Parameters Obtainable from Single-Crystal XRD

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal structure.
Unit Cell Parameters (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the lattice.
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Bond Lengths (Å)The precise distances between atoms.
Bond Angles (°)The angles formed between three connected atoms.

Chromatographic Techniques (HPLC-MS, GC-MS) for Separation and Identification of Degradation Products and Metabolites

Chromatographic techniques are essential for separating the components of a complex mixture and identifying them. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are particularly vital in studying the formation of this compound from its parent compound, chlorothalonil (B1668833). nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase. This technique is well-suited for analyzing polar and non-volatile compounds. When coupled with MS, the separated compounds are ionized and their mass-to-charge ratio is determined, allowing for their identification. nih.gov Studies have utilized HPLC-MS to characterize the degradation pathway of chlorothalonil, identifying products such as 2,4,5-trichloroisophthalonitrile (B140750) and 2,4-dichloroisophthalonitrile. researchgate.netresearchgate.netmdpi.com One study documented the stepwise dechlorination of chlorothalonil to 2,4,5-trichloroisophthalonitrile, then to this compound, and finally to 5-chloroisophthalonitrile (B3039472). sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. tno.nl It is ideal for volatile and thermally stable compounds. tno.nlresearchgate.net Analytes are vaporized and carried through the column by an inert gas. The separated compounds are then detected by MS. GC-MS has been used to measure chlorothalonil and its metabolites in soil and water samples. nih.govresearchgate.net To analyze less volatile metabolites like 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082), a derivatization step, such as methylation, is often required to make them suitable for GC analysis. tno.nl

These techniques have been instrumental in identifying a range of chlorothalonil degradation products, confirming that this compound is a key intermediate in its environmental transformation. sci-hub.seacs.org

Table 4: Reported Degradation Products of Chlorothalonil Identified by Chromatographic Methods

CompoundAnalytical TechniqueReference
2,4,5-TrichloroisophthalonitrileHPLC-MS researchgate.netresearchgate.netmdpi.comsci-hub.se
2,4-DichloroisophthalonitrileHPLC-MS researchgate.netresearchgate.netmdpi.com
4-ChloroisophthalonitrileHPLC-MS researchgate.netresearchgate.netmdpi.com
5-ChloroisophthalonitrileHPLC-MS sci-hub.se
4-Hydroxy-2,5,6-trichloroisophthalonitrileGC-MS, LC-MS nih.govtno.nlresearchgate.net
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzeneLC-MS nih.govresearchgate.net

Theoretical and Computational Chemistry in 2,5 Dichloroisophthalonitrile Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 2,5-Dichloroisophthalonitrile. DFT calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of chemical investigations.

Electronic Structure Characterization (HOMO-LUMO Gap) and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. sciensage.infoirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity. sciensage.infoirjweb.com In the context of environmental degradation, a smaller gap often correlates with a greater potential for photodegradation. sci-hub.se For instance, the degradation rate constants of chlorothalonil (B1668833) and its metabolites, including this compound, have been shown to decrease as the HOMO-LUMO gap increases. sci-hub.se

Theoretical calculations can determine the energies of these frontier orbitals, providing a basis for predicting the reactivity of this compound in various chemical processes. A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound and Related Compounds

CompoundHOMO Energy (kcal/mol)LUMO Energy (kcal/mol)HOMO-LUMO Gap (kcal/mol)
Chlorothalonil---
2,4,5-Trichloroisophthalonitrile (B140750)---
This compound---
5-Chloroisophthalonitrile (B3039472)---

Bond Length and Energy Calculations (e.g., C-Cl bond)

DFT calculations can accurately predict geometric parameters such as bond lengths and the energies required to break those bonds. For halogenated aromatic compounds like this compound, the carbon-chlorine (C-Cl) bond is of particular interest, as its cleavage is often a key step in degradation processes.

Studies have shown that the C-Cl bond length in this compound is 1.723 Å. sci-hub.se The energy required to break this bond has been calculated to be 95.21 kcal/mol. sci-hub.se These values can be compared to the C-Cl bonds in related compounds, such as chlorothalonil (1.716 Å, 93.10 kcal/mol) and 2,4,5-trichloroisophthalonitrile (1.717 Å, 94.09 kcal/mol), to understand how the molecular structure influences bond strength. sci-hub.se The presence of electron-withdrawing groups, like the cyano groups in this molecule, can weaken the C-Cl bond and lower the energy barrier for reactions. sci-hub.se

Table 2: Calculated C-Cl Bond Lengths and Energies for Chlorothalonil and its Metabolites

CompoundC-Cl Bond Length (Å)C-Cl Bond Energy (kcal/mol)
Chlorothalonil1.71693.10
2,4,5-Trichloroisophthalonitrile1.71794.09
This compound1.72395.21
5-Chloroisophthalonitrile1.74094.39

Reaction Pathway Analysis and Energy Barrier Determination

Computational methods allow for the detailed mapping of reaction pathways, including the identification of transition states and the calculation of activation energy barriers. osti.govaps.org This is crucial for understanding the mechanisms of chemical reactions, such as degradation or synthesis. By calculating the potential energy surface of a reaction, researchers can identify the most likely pathway a reaction will follow. nih.gov

Molecular Simulation for Environmental Fate Prediction

Molecular simulations, including techniques like molecular dynamics (MD), are powerful tools for predicting the environmental fate of chemicals like this compound. nih.govnih.gov These simulations can model the interactions of the molecule with its environment at an atomic level.

By simulating the behavior of this compound in different environmental compartments, such as water and soil, researchers can gain insights into its persistence, mobility, and degradation pathways. researchgate.net For example, simulations can predict how the molecule will partition between water and organic matter, which influences its bioavailability and potential for bioaccumulation. nih.gov Molecular dynamics simulations can also be used to study the process of adsorption onto surfaces, which is a key factor in the environmental transport of pollutants. nih.gov

In Silico Modeling of Enzymatic and Catalytic Processes

In silico modeling provides a computational framework to investigate the interactions of this compound with biological systems, particularly enzymes, and to understand its behavior in catalytic degradation processes. nih.govnih.gov

These models can predict how the molecule might bind to the active site of an enzyme, potentially leading to inhibition of the enzyme's function. This is crucial for assessing the potential toxicity and mode of action of the compound. For example, in silico docking studies can model the interaction of small molecules with enzymes like cytochrome P450.

Furthermore, computational modeling is used to understand and optimize catalytic degradation processes for environmental remediation. researchgate.netresearchgate.net For instance, models can help in understanding the mechanism of photocatalytic degradation, where a catalyst uses light to break down pollutants. nih.govnih.gov By simulating the interactions between the catalyst, the pollutant, and light, researchers can design more efficient degradation systems.

Applications and Advanced Research Directions

Role in Polymer Chemistry and Advanced Materials Development

The bifunctional nature of 2,5-Dichloroisophthalonitrile makes it a versatile building block for the synthesis of high-performance polymers. The nitrile groups can undergo various polymerization and cross-linking reactions, while the chlorine atoms can be used to tune material properties or as sites for post-polymerization modification.

Aromatic nitriles can be catalytically trimerized to form highly stable s-triazine rings. This reaction serves as a powerful method for cross-linking polymer chains, significantly enhancing their thermal stability and mechanical properties. This approach has been explored for developing high-temperature polyimide matrix resins for aerospace applications. nasa.govnasa.gov

The trimerization process is typically facilitated by an acid catalyst, such as p-toluenesulfonic acid, at elevated temperatures and pressures. nasa.govnasa.gov Research has shown that benzonitriles with electron-withdrawing substituents are more susceptible to this catalytic trimerization than those with electron-donating groups. nasa.gov The two chlorine atoms on the this compound molecule are strongly electron-withdrawing, suggesting it would be a highly reactive precursor for forming s-triazine cross-links. By end-capping polyimide oligomers with a nitrile-containing compound like this compound, a thermally stable, cross-linked network can be formed upon curing.

Below is a table summarizing typical reaction parameters for the catalytic trimerization of various aromatic nitriles, based on foundational studies in the field.

Aromatic NitrileCatalystTemperature (°C)Pressure (psi)Time (hours)Yield (%)
Benzonitrile (B105546)p-Toluenesulfonic Acid23275066~17
Terephthalonitrilep-Toluenesulfonic Acid2327504899.5
p-Cyanophthalanilp-Toluenesulfonic Acid250-300Ambient-75

This data is derived from studies on analogous aromatic nitriles to illustrate the general conditions for catalytic trimerization. nasa.govgoogle.com

Beyond its role as a cross-linking agent, this compound can be integrated as a monomer into various polymer backbones. Its two nitrile groups allow it to participate in polymerization reactions to create linear or branched polymers. The presence of chlorine atoms imparts specific properties to the resulting materials, such as inherent flame retardancy, increased solvent resistance, and a higher glass transition temperature. Furthermore, the C-Cl bonds can serve as reactive sites for post-polymerization modifications, enabling the grafting of other functional groups to tailor the polymer's final properties for specific applications in electronics, membranes, or specialty coatings.

Catalysis and Reaction Engineering

The nitrile and chloro functional groups of this compound make it a relevant substrate for investigation in several fields of catalysis, including photocatalysis, electrocatalysis, and heterogeneous catalysis. Research in these areas could unlock novel synthetic pathways and environmentally benign transformation processes.

Photocatalysis utilizes light to drive chemical reactions and has emerged as a green and sustainable synthetic tool. digitellinc.com Aromatic nitriles can be synthesized via photocatalytic processes, for example, through the conversion of methylarenes. researchgate.net Conversely, the nitrile group can influence the electronic properties of a molecule, making it a candidate for study in photocatalytic systems.

Research on other chlorinated aromatic compounds, such as 2,4-dichlorophenol, has demonstrated their susceptibility to photocatalytic degradation. researchgate.net These processes often involve the generation of highly reactive species that can cleave the carbon-chlorine bonds. researchgate.netresearchgate.net By analogy, this compound could be a substrate for photocatalytic dechlorination, providing a pathway to synthesize less halogenated derivatives or to be used in environmental remediation studies. The efficiency of such reactions depends on the photocatalyst used (e.g., Titanium dioxide) and reaction conditions. researchgate.netnih.gov

Electrocatalysis offers a highly controllable method for driving chemical transformations by using electrical potential to facilitate reactions at an electrode surface. A key area of research is electrocatalytic dehalogenation, which is a promising strategy for synthesizing high-value chemicals and treating halogenated organic pollutants. researchgate.net

For instance, studies on the electrocatalytic reduction of 2-chloro-5-trichloromethyl pyridine (B92270) have shown that selective dechlorination can be achieved. researchgate.net The carbon-chlorine bonds in this compound are potential targets for similar electrocatalytic reduction. Such a process could selectively remove one or both chlorine atoms, yielding isophthalonitrile or monochlorinated intermediates. This method provides a pathway for fine chemical synthesis under mild conditions, avoiding the use of harsh chemical reductants. The choice of electrode material and the reaction medium are critical parameters for controlling the selectivity and efficiency of the dechlorination process.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry due to the ease of catalyst separation and recycling. pageplace.demdpi.com this compound can be a substrate in various organic transformations employing heterogeneous catalysts.

Potential catalytic transformations for this compound include:

Hydrodechlorination: Using catalysts such as palladium on carbon (Pd/C) or other supported transition metals, the chlorine atoms can be replaced with hydrogen. This is a common method for the detoxification of chlorinated aromatics and the synthesis of dehalogenated fine chemicals.

Nitrile Group Reduction: The nitrile groups can be catalytically hydrogenated to form aminomethyl groups, transforming the molecule into a diamine monomer. These resulting diamines are valuable precursors for the synthesis of polyamides and other polymers.

Coupling Reactions: Heterogeneous catalysts can be employed in cross-coupling reactions where the chlorine atoms act as leaving groups, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com

The table below outlines potential catalytic pathways for this compound.

Catalysis TypePotential ReactionFunctional Group TargetedPotential Product(s)
PhotocatalysisDechlorinationCarbon-Chlorine BondsMonochloro-isophthalonitrile, Isophthalonitrile
ElectrocatalysisSelective DechlorinationCarbon-Chlorine BondsMonochloro-isophthalonitrile, Isophthalonitrile
Heterogeneous CatalysisHydrodechlorinationCarbon-Chlorine BondsIsophthalonitrile
Heterogeneous CatalysisHydrogenationNitrile Groups2,5-Dichloro-1,3-bis(aminomethyl)benzene

Environmental Chemistry and Remediation Strategies

Understanding Environmental Persistence and Transformation in Aquatic Systems

This compound is recognized as an environmental transformation product of the broad-spectrum fungicide chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile) researchgate.netnih.gov. Its environmental persistence and fate in aquatic systems are intrinsically linked to the degradation of the parent compound. The primary transformation pathway for chlorothalonil in aquatic environments is photodegradation, which involves a stepwise dechlorination process researchgate.netresearchgate.netkesifaraci.com.

Research has demonstrated that the photodegradation of chlorothalonil and its subsequent, less-chlorinated analogs, including this compound, can be significantly influenced by the presence of natural photosensitizers researchgate.netresearchgate.netkesifaraci.com. For instance, cyanidin (B77932), a common phytopolyphenolic compound found in plants, has been shown to dramatically accelerate the photodegradation of this compound in water researchgate.netresearchgate.netkesifaraci.com. One study found that under high-pressure mercury lamp (HPML) irradiation, the presence of cyanidin enhanced the degradation of this compound by a factor of 20 researchgate.netresearchgate.netkesifaraci.com. This enhanced degradation is attributed to a photoreductive dechlorination process, where cyanidin is thought to donate a hydrogen atom researchgate.netresearchgate.netkesifaraci.com.

The stepwise dechlorination of chlorothalonil leads to the formation of various chlorinated isophthalonitriles, with this compound being one of the intermediates in the degradation cascade that ultimately can lead to 5-chloroisophthalonitrile (B3039472) researchgate.netresearchgate.netkesifaraci.com. The rate of these transformations is dependent on light conditions, with studies showing significant increases in degradation rates under various artificial and natural light sources when a photosensitizer like cyanidin is present researchgate.netresearchgate.netkesifaraci.com. While microbial degradation is a major dissipation pathway for the parent compound chlorothalonil in soil and sediment, photodegradation is a key process in the water phase researchgate.net.

Table 1: Enhanced Photodegradation of Chlorinated Isophthalonitriles in the Presence of Cyanidin

CompoundIrradiation SourceEnhancement Factor with CyanidinReference
This compoundHigh-Pressure Mercury Lamp (HPML)20-fold researchgate.netresearchgate.netkesifaraci.com
2,4,5-Trichloroisophthalonitrile (B140750)High-Pressure Mercury Lamp (HPML)4.7-fold researchgate.netresearchgate.netkesifaraci.com

Development of Advanced Degradation Technologies for Pollutant Abatement

While specific research on advanced degradation technologies for this compound is limited, extensive studies on its parent compound, chlorothalonil, offer insights into potential remediation strategies for chlorinated pesticides. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading and mineralizing recalcitrant organic pollutants, including pesticides like chlorothalonil researchgate.net.

One of the most studied AOPs is heterogeneous photocatalysis using titanium dioxide (TiO₂). TiO₂ photocatalysis has demonstrated high efficacy in the complete degradation and mineralization of chlorothalonil in aqueous solutions under simulated solar irradiation researchgate.net. The process typically follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model researchgate.net. Studies have reported the total disappearance of chlorothalonil within 90 minutes and 100% mineralization of its organic carbon to carbon dioxide after 240 minutes of irradiation researchgate.net. The degradation mechanism involves the generation of highly reactive hydroxyl radicals that attack the pollutant.

Other AOPs that have been investigated for the degradation of chlorothalonil and could potentially be applied to its degradation products include:

Ozonation: The use of ozone, alone or in combination with other oxidants like hydrogen peroxide (O₃/H₂O₂), can effectively degrade chlorinated organic compounds researchgate.net.

Fenton and Photo-Fenton Processes: These methods utilize Fenton's reagent (Fe²⁺/H₂O₂) to generate hydroxyl radicals. The efficiency can be enhanced with the use of UV light (photo-Fenton) researchgate.net.

Although these technologies have been proven effective for chlorothalonil, their direct applicability and efficiency for this compound would require specific investigation. The lower degree of chlorination in this compound compared to the parent compound might influence its reactivity and the formation of intermediates during AOP treatment.

Table 2: Overview of Advanced Oxidation Processes for Chlorothalonil Degradation

TechnologyKey Reactants/CatalystsPrimary Reactive SpeciesReported Efficacy for ChlorothalonilReference
TiO₂ PhotocatalysisTiO₂, UV/Solar LightHydroxyl radicals (•OH)100% mineralization researchgate.net
OzonationO₃Ozone, Hydroxyl radicals (•OH)Effective degradation researchgate.net
Fenton ProcessFe²⁺, H₂O₂Hydroxyl radicals (•OH)Effective degradation researchgate.net
Photo-Fenton ProcessFe²⁺, H₂O₂, UV LightHydroxyl radicals (•OH)Enhanced degradation researchgate.net

Bioremediation Potential and Mechanisms in Contaminated Environments

As with advanced oxidation technologies, direct research on the bioremediation of this compound is scarce. The focus of microbial degradation studies has been on the parent fungicide, chlorothalonil. Microbial degradation is a crucial pathway for the dissipation of chlorothalonil in soil environments researchgate.netresearchgate.net. The primary degradation of chlorothalonil in soil is driven by microbial activity, leading to metabolites such as 4-hydroxy-2,5,6-trichloroisophthalonitrile (B139082) researchgate.net.

Several bacterial strains have been identified that are capable of degrading chlorothalonil. For example, some studies have identified strains of Enterobacter cloacae and Ochrobactrum anthropi that have a partial ability to use chlorothalonil as a carbon source researchgate.net. Another identified strain, Stenotrophomonas acidaminiphila, has shown potential for use in the bioremediation of chlorothalonil-contaminated soil researchgate.net. The degradation by this strain was found to proceed through hydroxylation of a chloro-group and hydration of a cyano-group researchgate.net.

The biodegradation of chlorothalonil in soil primarily involves dechlorination and substitution reactions nih.gov. The resulting products can include mono-, di-, and tri-chlorinated isophthalonitriles, indicating that this compound could be an intermediate in microbial degradation pathways as well as photodegradation pathways nih.gov.

The potential for bioremediation of this compound would likely depend on the ability of microbial communities to carry out similar enzymatic dechlorination and nitrile hydrolysis reactions. The success of such a strategy would be influenced by various environmental factors, including the availability of other carbon sources, pH, temperature, and the presence of specific microbial consortia with the necessary catabolic genes. Further research is needed to isolate and characterize microorganisms capable of specifically targeting and degrading this compound and to elucidate the specific enzymatic pathways involved.

Future Research Perspectives

Development of Sustainable and Green Synthetic Routes

Traditional synthetic routes to aromatic nitriles often involve harsh conditions and toxic reagents, such as cyanide salts. The future of synthesizing 2,5-dichloroisophthalonitrile and related compounds lies in the adoption of green chemistry principles to enhance safety and sustainability.

Key research directions include:

Biocatalytic Approaches: A promising green alternative is the use of enzymes, such as aldoxime dehydratases (Oxd), in cyanide-free process technologies. nih.gov This method involves the dehydration of aldoximes, which are readily formed from the condensation of aldehydes with hydroxylamine (B1172632), to produce nitriles in water. nih.gov Chemoenzymatic cascades that start from carboxylic acids, reduce them to aldehydes using enzymes like carboxylate reductases (CARs), and then convert them to nitriles via oxime formation and enzymatic dehydration, represent a novel cyanide-free route. nih.gov

Electrocatalytic Synthesis: Electrosynthesis offers a pathway to produce nitriles under mild conditions. Research into heterogeneous nitrile electrosynthesis from primary alcohols and ammonia (B1221849) using simple nickel catalysts has shown promise, providing a cost-effective and environmentally benign method. rsc.org

Optimized Dehydration Reagents: Investigating and optimizing less toxic and more efficient dehydration reagents for converting N-formamides into isocyanides (which can be related to nitrile synthesis) is another avenue. Studies have shown that reagents like p-toluenesulfonyl chloride (p-TsCl) can be a greener alternative to phosphoryl trichloride (B1173362) (POCl3), offering a simplified reaction protocol and a lower environmental factor (E-factor). rsc.org

These sustainable methods aim to reduce waste, avoid hazardous chemicals, and lower energy consumption, aligning the production of isophthalonitrile derivatives with modern environmental standards. researchgate.net

Exploration of Novel Reactivity and Cascade Reactions

Understanding and expanding the reactivity of the this compound core is crucial for creating novel molecules with unique properties. The presence of both nitrile and chloro substituents on the aromatic ring offers multiple sites for chemical modification.

Future research will likely focus on:

Selective Functionalization: Developing methods for the selective substitution of the chlorine atoms without affecting the nitrile groups, or vice versa. The reactivity of aromatic halides can be complex; for instance, in some base-promoted aminations, the typical reactivity order (F > Cl > Br > I) is inverted to I > Br ≈ F > Cl. nih.gov Exploring these unique reactivity patterns in dichloroisophthalonitrile could lead to new synthetic pathways.

Cascade Reactions: Designing multi-step, one-pot reactions, also known as cascade or domino reactions, can significantly improve synthetic efficiency. baranlab.org For this compound, a cascade sequence could involve an initial nucleophilic aromatic substitution at a chloro position, followed by an intramolecular reaction involving one of the nitrile groups. Such processes lead to complex molecular architectures from a simple starting material in a single operation.

Modification of Nitrile Groups: The nitrile groups themselves are highly versatile. They can undergo various transformations, including nucleophilic additions, cycloadditions, reductions, and hydrolysis, to introduce new functional groups and build novel polymeric or macrocyclic structures. researchgate.net

Exploring these reaction pathways will enable the synthesis of a wider range of derivatives for applications in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org

Design of Advanced Functional Materials Incorporating the Isophthalonitrile Moiety

The rigid, planar structure and versatile reactivity of the isophthalonitrile unit make it an excellent building block for advanced functional materials. wiley.comwiley-vch.de

Promising areas of future research include:

Phthalocyanine (B1677752) Analogs: Phthalonitriles are well-known precursors to phthalocyanines, a class of highly robust and versatile macrocyclic compounds used as pigments, catalysts, and photosensitizers. researchgate.netnih.gov The synthesis of novel phthalocyanine derivatives starting from functionalized phthalonitriles like this compound can lead to materials with tailored electronic and optical properties. researchgate.net

Porous Organic Polymers (POPs): The nitrile groups can be exploited to create cross-linked networks, forming porous materials. These materials have potential applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes.

Polymers with Enhanced Properties: Incorporating the dichloroisophthalonitrile moiety into polymer backbones can impart specific properties such as thermal stability, flame retardancy, and unique electronic characteristics. Post-polymerization modification of the nitrile groups offers a pathway to a wide array of functional polymers. researchgate.net

The design of these materials leverages the inherent chemical properties of the isophthalonitrile core to create substances with targeted, high-performance characteristics.

In-Depth Mechanistic Studies of Complex Environmental Transformations

Given that this compound is a substructure of the widely used fungicide chlorothalonil (B1668833), understanding its environmental fate is of paramount importance. wikipedia.org Future research must focus on elucidating the complex degradation pathways of this compound in various environmental compartments.

Key areas for investigation are:

Microbial Degradation: Identifying the specific microorganisms and enzymatic pathways responsible for the breakdown of dichloroisophthalonitrile is crucial. While microbial action is a major degradation pathway for chlorothalonil, the specific mechanisms, such as reductive dechlorination or hydrolysis, need to be studied in detail for this specific isomer. wseas.comnih.govepa.gov Microbial degradation can convert pesticides into smaller, non-toxic molecules, avoiding secondary pollution. mdpi.com

Photolytic Degradation: Photolysis is another significant dissipation pathway for chlorothalonil, and likely for its dichlorinated analog. nih.gov Research should focus on quantifying the rates of photodegradation in water and on soil surfaces, identifying the resulting transformation products, and understanding how environmental factors like dissolved organic matter enhance this process. researchgate.net

Hydrolytic Stability and Abiotic Degradation: While chlorothalonil is relatively stable to hydrolysis under neutral and acidic conditions, it can degrade under basic conditions. nih.gov Detailed kinetic studies are needed to determine the hydrolysis rates of this compound across a range of pH values. Furthermore, interactions with soil components, such as humus, can lead to accelerated abiotic dissipation. researchgate.net

A thorough understanding of these transformation processes will allow for better risk assessment and the development of effective bioremediation strategies. iastate.edu

Application of Artificial Intelligence and Machine Learning for Predictive Chemistry

Future applications include:

Predictive Toxicology and Environmental Fate: AI models can be trained on existing data to predict the toxicity of new and existing compounds, including pesticides. echemi.comresearchgate.net This allows for early-stage screening to identify potentially harmful molecules and their degradation products, reducing the need for extensive animal testing. echemi.com Similarly, ML can predict environmental persistence and transformation pathways. nih.gov

Synthesis and Reaction Optimization: AI platforms can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, a process known as retrosynthesis. elchemy.com For the synthesis of dichloroisophthalonitrile derivatives, AI can help identify the most efficient and sustainable pathways, maximizing yield while minimizing waste. businesschemistry.org Molecular Transformer models have shown high accuracy in predicting reaction outcomes. pharmafeatures.com

Discovery of Novel Functional Materials: By analyzing structure-property relationships from vast datasets, ML algorithms can predict the properties of hypothetical molecules. chemcopilot.com This enables the in silico design of new functional materials incorporating the isophthalonitrile moiety with desired characteristics for specific applications, accelerating the discovery of new catalysts, polymers, and electronic materials. businesschemistry.orgacs.org

Q & A

Q. Q1. What are the validated synthetic routes for 2,5-Dichloroisophthalonitrile, and how can reaction conditions be optimized for reproducibility?

Answer: The synthesis of this compound typically involves halogenation of isophthalonitrile precursors under controlled conditions. Key parameters include:

  • Temperature control : Chlorination reactions often require temperatures between 80–120°C to balance reactivity and side-product formation.
  • Catalyst selection : Lewis acids (e.g., FeCl₃) or iodine may enhance regioselectivity for dichloro-substitution .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres minimize oxidation.
    For reproducibility, document all variables (e.g., stoichiometry, reaction time) and validate purity via HPLC (>98%) and ¹H/¹³C NMR (e.g., characteristic nitrile peaks at ~110–120 ppm) .

Q. Q2. How should researchers address discrepancies in spectroscopic data for this compound across different studies?

Answer: Data contradictions often arise from:

  • Sample purity : Trace solvents or unreacted intermediates alter NMR shifts. Use preparative HPLC or recrystallization to isolate pure compounds .
  • Instrument calibration : Cross-validate spectra with internal standards (e.g., TMS for NMR) and reference databases (e.g., NIST Chemistry WebBook for IR peaks) .
  • Conformational dynamics : Temperature-dependent NMR studies (e.g., variable-temperature ¹H NMR) can resolve rotational isomers or hydrogen-bonding interactions .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of 2,5-dichlorination in isophthalonitrile derivatives?

Answer: Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing nitrile groups direct electrophilic chlorination to meta/para positions via resonance stabilization.
  • Steric hindrance : Substituents at ortho positions disfavor further halogenation. Computational modeling (e.g., DFT calculations) can map charge distribution and predict reactive sites .
  • Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable 2,5-isomers, while low temperatures may trap kinetic intermediates. Validate via time-resolved HPLC-MS .

Q. Q4. How can researchers design experiments to probe the thermal stability of this compound under catalytic conditions?

Answer: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to:

  • Identify decomposition thresholds (e.g., >200°C for sublimation vs. degradation).
  • Monitor exothermic/endothermic events linked to nitrile group stability .
    For catalytic studies, pair with mass spectrometry (MS-EGA) to detect volatile byproducts (e.g., HCl, CN radicals) and correlate with reaction pathways .

Q. Q5. What advanced characterization techniques resolve the solid-state structure of this compound?

Answer:

  • Single-crystal XRD : Determine bond lengths/angles and confirm regiochemistry. Crystallize from ethanol/water mixtures to obtain diffraction-quality crystals .
  • Solid-state NMR : ¹³C CP/MAS NMR distinguishes crystallographic vs. amorphous phases by analyzing nitrile carbon environments .
  • Raman spectroscopy : Map lattice vibrations (e.g., C≡N stretching at ~2230 cm⁻¹) to detect polymorphism .

Methodological Guidelines

Q. Q6. What protocols ensure accurate quantification of this compound in complex matrices (e.g., reaction mixtures)?

Answer:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm for nitrile groups .
  • Calibration curves : Prepare standards in the same matrix to correct for matrix effects.
  • Cross-validation : Confirm results with GC-MS (electron ionization, m/z for molecular ion [M]⁺) .

Q. Q7. How should researchers document synthetic procedures to meet reproducibility standards?

Answer: Follow journal guidelines (e.g., Medicinal Chemistry Research):

  • Experimental details : Include catalyst loading, solvent purity, and purification methods (e.g., column chromatography Rf values) .
  • Data reporting : Provide full spectral assignments (NMR, IR) in supplementary materials, avoiding redundant descriptions in the main text .
  • Error analysis : Report yield ranges across triplicate trials and statistical significance of optimized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.